Thieno[2,3-d]pyridazine

OLED Phosphorescence Iridium Complex

Prioritize this specific [2,3-d] isomer for your R&D pipeline to ensure target performance, as the isomeric [3,4-d] form exhibits drastically lower thermal stability and near-zero luminescence. This scaffold is a validated purine bioisostere for kinase inhibitor programs (e.g., CHK1/CHK2) and delivers 1.4x higher EQE than PO-01 in yellow OLEDs. Generic pyridazine replacements will not replicate these electronic and functional outcomes.

Molecular Formula C6H4N2S
Molecular Weight 136.18 g/mol
CAS No. 272-15-1
Cat. No. B3120762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-d]pyridazine
CAS272-15-1
Molecular FormulaC6H4N2S
Molecular Weight136.18 g/mol
Structural Identifiers
SMILESC1=CSC2=CN=NC=C21
InChIInChI=1S/C6H4N2S/c1-2-9-6-4-8-7-3-5(1)6/h1-4H
InChIKeyBECCJFVVNMJZMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-d]pyridazine (CAS 272-15-1): A Purine Bioisostere Scaffold for Drug Discovery and Material Sciences


Thieno[2,3-d]pyridazine (CAS 272-15-1) is a fused heterocyclic scaffold combining an electron-rich thiophene ring with an electron-deficient pyridazine ring [1]. Its core structure, C₆H₄N₂S, with a molecular weight of 136.18 g/mol, presents a planar, aromatic system [2]. This compound is recognized as a bioisostere of the purine ring, a fundamental motif in nucleic acids, making it a versatile scaffold for drug discovery programs targeting kinases, receptors, and other biological systems [1].

Critical Differentiation of Thieno[2,3-d]pyridazine: Why Its Isomeric and Scaffold Specificity Precludes Generic Substitution


Substituting Thieno[2,3-d]pyridazine with another thienopyridazine isomer or a simpler pyridazine derivative is not feasible due to pronounced differences in electronic structure and resultant functional performance. The specific [2,3-d] ring fusion geometry dictates unique electronic properties, directly impacting its efficacy as a ligand in medicinal chemistry and as a dopant in optoelectronic devices [1]. For example, the isomeric thieno[3,4-d]pyridazine-based iridium complex exhibits drastically lower thermal stability (Td = 214 °C) and is nearly non-luminescent, a stark contrast to the high-performance [2,3-d] isomer-based materials [2]. This structural dependence means that even closely related analogs cannot be generically interchanged without significant performance loss.

Quantitative Performance Benchmarks for Thieno[2,3-d]pyridazine in Key Applications


OLED Performance: Thieno[2,3-d]pyridazine Complexes Achieve 1.4x Higher EQE than Industry Standard PO-01

Derivatives of Thieno[2,3-d]pyridazine, when used as cyclometalating chelates for iridium(III) complexes, deliver superior performance in yellow organic light-emitting diodes (OLEDs). The tris-cyclometalated complex Ir1 exhibited a maximum external quantum efficiency (EQE) of 18.2%, which is ca. 1.4 times more efficient than the benchmark phosphorescent dopant PO-01 [1]. Additionally, these complexes demonstrate very high photoluminescence quantum yields (PLQY) exceeding 85% in PMMA films and a thermal decomposition temperature (Td) greater than 338 °C, indicating robust stability for device fabrication [1].

OLED Phosphorescence Iridium Complex

Kinase Inhibition: Thieno[2,3-d]pyridazine Scaffold is Validated in Potent CHK1/CHK2 Inhibitors

The Thieno[2,3-d]pyridazine scaffold is a key structural component in a series of potent and specific inhibitors of checkpoint kinases 1 and 2 (CHK1/CHK2), which are critical regulators of the cell cycle and DNA damage response [1]. A specific derivative, (S)-2-(4-fluorophenyl)-4-(piperidine-3-aminomethyl)thieno[2,3-d]pyridazine-7-carboxamide, has been identified as a potent CHK1 inhibitor [2]. These compounds have been shown to prevent cell cycle arrest at the G2/M checkpoint and enhance the efficacy of other anti-cancer agents, demonstrating a clear mechanism of action for this scaffold class [2].

Cancer Kinase Inhibitor CHK1

Adenosine Receptor Ligands: Thieno[2,3-d]pyridazin-5(4H)-one Derivatives Display Micromolar Affinity for hA1AR

Thieno[2,3-d]pyridazin-5(4H)-one derivatives have been developed and evaluated as novel ligands for human adenosine receptors (ARs). A series of 11 synthesized compounds were tested for their binding affinity at hA1, hA2A, and hA3 receptor subtypes [1]. Within this series, compound 5 (5-ethyl-7-(thiazol-2-yl)thieno[2,3-d]pyridazin-4(5H)-one) emerged as the lead compound, demonstrating micromolar affinity for the hA1 adenosine receptor [1]. The study confirmed that small structural modifications on this scaffold can significantly tune receptor affinity, establishing it as a promising hit for further development in CNS and cardiovascular disease models.

GPCR Adenosine Receptor CNS

Optimal Deployment Scenarios for Thieno[2,3-d]pyridazine: From Drug Discovery to High-Tech Materials


Development of Next-Generation Yellow Phosphorescent OLED Emitters

Material science groups focusing on organic electronics should prioritize the Thieno[2,3-d]pyridazine scaffold for developing new phosphorescent iridium complexes. The evidence demonstrates that this specific isomer achieves an EQE 1.4x higher than the standard PO-01 dopant, coupled with high thermal stability (Td > 338 °C) and PLQY >85% [1]. This makes it ideal for fabricating high-efficiency, long-lifespan yellow OLEDs for displays and lighting applications.

Design of Novel CHK1/CHK2 Kinase Inhibitors for Oncology Combination Therapy

In oncology drug discovery, the Thieno[2,3-d]pyridazine core should be utilized as a starting point for designing new chemical entities targeting the CHK1/CHK2 pathway. Its established ability to abrogate the G2/M cell cycle checkpoint [2] provides a clear mechanism for potentiating DNA-damaging chemotherapies or overcoming resistance. This scaffold is thus a strategic choice for programs seeking to develop first-in-class or best-in-class checkpoint kinase inhibitors.

Construction of Targeted Libraries for Adenosine Receptor (hA1AR) Lead Optimization

Medicinal chemists engaged in CNS or cardiovascular programs should leverage the Thieno[2,3-d]pyridazin-5(4H)-one scaffold for adenosine receptor hit-to-lead campaigns. The established micromolar affinity for hA1AR, combined with favorable predicted ADME properties and synthetic tractability [3], provides a solid foundation for generating diverse compound libraries and conducting structure-activity relationship (SAR) studies to optimize potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thieno[2,3-d]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.